An In-Depth Technical Guide to 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine: A Novel Building Block for Advanced Scientific Research
An In-Depth Technical Guide to 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine: A Novel Building Block for Advanced Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Molecular Scaffold
2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine is an intriguing substituted aniline that holds considerable promise as a versatile building block in various scientific and industrial domains, particularly in drug discovery and materials science. Its unique molecular architecture, characterized by a p-toluidine core functionalized with a di(ethylene glycol) methyl ether moiety, imparts a desirable combination of aromatic reactivity and hydrophilicity. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its potential applications, offering a valuable resource for researchers and developers at the forefront of chemical innovation.
The aniline backbone is a well-established pharmacophore and a crucial intermediate in the synthesis of a vast array of dyes, polymers, and pharmaceuticals.[1][2] The strategic placement of a methyl group on the phenyl ring can influence the electronic properties and metabolic stability of the molecule.[3] Furthermore, the incorporation of a short polyethylene glycol (PEG)-like side chain is a widely employed strategy in medicinal chemistry to enhance the solubility, bioavailability, and pharmacokinetic profile of drug candidates.[4][5] The convergence of these structural features in 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine suggests its potential as a valuable precursor for novel therapeutic agents and advanced materials.
Physicochemical and Structural Characteristics
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C12H19NO3 | Based on structural components. |
| Molecular Weight | 225.28 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow or brown viscous liquid. | Aniline and its derivatives are often liquids that can darken upon exposure to air and light.[6] |
| Solubility | Soluble in a wide range of organic solvents (e.g., alcohols, ethers, chlorinated solvents). Limited solubility in water, but enhanced compared to simple anilines due to the hydrophilic ether chain. | The aniline core is hydrophobic, while the di(ethylene glycol) methyl ether chain is hydrophilic.[7] |
| Basicity | Weakly basic. | The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, reducing its availability for protonation. The electron-donating methyl group may slightly increase basicity compared to unsubstituted aniline.[8] |
| Reactivity | The amino group is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions. The ether linkage is generally stable but can be cleaved under harsh acidic conditions. The primary amine can undergo a variety of reactions, including acylation, alkylation, and diazotization.[9] |
Structural Elucidation:
The structure of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine consists of a central benzene ring substituted with an amino group, a methyl group, and a di(ethylene glycol) methyl ether group. The amino and ether groups are positioned ortho to each other, while the methyl group is in the para position relative to the amino group.
Proposed Synthesis and Manufacturing Workflow
A robust and efficient synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine can be envisioned through a multi-step process, leveraging well-established organic reactions. A plausible synthetic route starting from commercially available 2-methoxy-5-methylaniline is outlined below.
Experimental Protocol: A Potential Synthetic Pathway
Step 1: Diazotization of 2-Methoxy-5-methylaniline
-
Dissolve 2-methoxy-5-methylaniline in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) at 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO2) in water while maintaining the low temperature.
-
Stir the reaction mixture for a short period to ensure complete formation of the diazonium salt.
Step 2: Hydrolysis of the Diazonium Salt to Form 2-Hydroxy-5-methylanisole
-
Carefully heat the solution containing the diazonium salt. The diazonium group is an excellent leaving group and will be displaced by water to form the corresponding phenol.
-
Extract the resulting phenol with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate) and concentrate under reduced pressure to obtain the crude phenol.
Step 3: Williamson Ether Synthesis to Introduce the Di(ethylene glycol) Methyl Ether Chain
-
Dissolve the synthesized 2-hydroxy-5-methylanisole in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile).
-
Add a strong base (e.g., sodium hydride or potassium carbonate) to deprotonate the phenolic hydroxyl group, forming a phenoxide.[1]
-
Add 1-bromo-2-(2-methoxyethoxy)ethane to the reaction mixture. The phenoxide will act as a nucleophile and displace the bromide in an SN2 reaction to form the desired ether linkage.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylanisole.
Step 4: Nitration of the Anisole Derivative
-
Dissolve the purified ether in a suitable solvent.
-
Carefully add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature to introduce a nitro group onto the aromatic ring, likely at the position para to the ether group.
Step 5: Reduction of the Nitro Group to the Amine
-
Reduce the nitro group of the nitrated intermediate to a primary amine using a standard reducing agent, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H2 with a palladium on carbon catalyst).
-
Purify the final product, 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine, by column chromatography or distillation.
Caption: Proposed synthetic workflow for 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine.
Spectroscopic Analysis: A Predictive Overview
Predicting the spectroscopic signatures of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine is crucial for its identification and characterization.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be complex but highly informative. Key predicted chemical shifts (in ppm, relative to TMS) would include:
-
Aromatic Protons: Signals in the range of 6.5-7.5 ppm, with splitting patterns determined by the substitution on the benzene ring.
-
Amine Protons (-NH₂): A broad singlet, typically in the range of 3.5-4.5 ppm, which can be exchanged with D₂O.
-
Methylene Protons (-O-CH₂-CH₂-O-): A series of multiplets in the range of 3.5-4.2 ppm, characteristic of the ethylene glycol chain.
-
Methoxy Protons (-OCH₃): A sharp singlet around 3.3-3.4 ppm.
-
Methyl Protons (-CH₃): A singlet around 2.2-2.4 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would provide complementary structural information:
-
Aromatic Carbons: Signals in the downfield region, typically between 110-150 ppm.
-
Methylene Carbons (-O-CH₂-CH₂-O-): Signals in the range of 60-80 ppm.
-
Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.
-
Methyl Carbon (-CH₃): A signal in the upfield region, around 15-25 ppm.
Mass Spectrometry (Predicted)
Mass spectrometry would be essential for confirming the molecular weight of the compound.
-
Electrospray Ionization (ESI-MS): Expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 226.28.
-
Fragmentation Pattern: Fragmentation would likely involve cleavage of the ether linkages and loss of small neutral molecules from the side chain.
Potential Applications and Research Opportunities
The unique structural features of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine open up a wide range of potential applications, particularly in the life sciences and materials science.
Drug Discovery and Development
The presence of the PEG-like side chain makes this molecule an attractive scaffold for the development of new therapeutic agents. PEGylation is a well-established technique to improve the pharmacokinetic properties of drugs. This compound could serve as a key intermediate in the synthesis of:
-
Novel Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline core. The hydrophilic side chain could improve the solubility and cell permeability of such compounds.
-
GPCR Ligands: G-protein coupled receptors are a major class of drug targets. The aniline moiety can be functionalized to create ligands with tailored selectivity and efficacy.
-
PROTACs and Molecular Glues: The primary amine provides a handle for conjugation to other molecules, making it a potential building block for proteolysis-targeting chimeras (PROTACs) and other novel therapeutic modalities.
Caption: Conceptual workflow for utilizing the target molecule in drug discovery.
Materials Science
The reactive amine group and the flexible ether side chain also make this compound a candidate for the development of advanced materials:
-
Monomer for Specialty Polymers: It could be used as a monomer in the synthesis of polyanilines or other conductive polymers with modified properties, such as improved processability and solubility.
-
Component in Epoxy Resins and Adhesives: The primary amine can act as a curing agent for epoxy resins, potentially imparting increased flexibility and impact resistance to the final material.
Safety, Handling, and Regulatory Profile
As a substituted aniline, 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine should be handled with care, following standard laboratory safety procedures for aromatic amines.
-
Toxicity: Aromatic amines, as a class, can be toxic and may have carcinogenic or mutagenic properties.[10] Direct contact with the skin and eyes should be avoided, and inhalation of vapors should be minimized.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
-
Disposal: Waste should be disposed of in accordance with local, state, and federal regulations for chemical waste.
Conclusion: A Promising Future for a Tailor-Made Molecule
2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine represents a molecule of significant synthetic potential. While specific data on this compound is limited, a thorough analysis of its structural components allows for a robust prediction of its properties and applications. Its unique combination of a reactive aniline core, a modulating methyl group, and a solubilizing PEG-like chain positions it as a valuable tool for researchers in drug discovery, medicinal chemistry, and materials science. Further investigation into the synthesis and characterization of this compound is warranted and is expected to unlock its full potential in advancing these fields.
References
-
GeeksforGeeks. (2025, July 23). Aniline - Structure, Properties, Preparation, Reactions, Uses. [Link]
-
Al-Akkam, E., & Al-Hilal, T. (2024, August 12). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. PMC. [Link]
-
Knowde. (n.d.). Industrial Applications of Aniline. [Link]
-
Wikipedia. (2024, November 19). PEGylation. [Link]
-
Creative Biolabs. (2025, May 28). PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety. [Link]
-
Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Diethylene Glycol Methyl Ether (DGME): Properties, Applications, and Safe Handling for Industrial Use. [Link]
-
Reddy, G. S. (2018). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. [Link]
-
Filo. (2025, September 3). Which compound is more basic and why? Aniline with a methyl group substi... [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
Chemistry Steps. (2024, January 12). Reactions of Aniline. [Link]
-
Vedantu. (n.d.). Anilines: Structure, Properties & Uses in Chemistry. [Link]
-
ResearchGate. (n.d.). Substituent effects on the physical properties and pKa of aniline. [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. [Link]
-
Wikipedia. (n.d.). Aniline. [Link]
-
Bloom Tech. (2024, July 15). Why is N-Methylaniline More Basic than Aniline?. [Link]
-
Quora. (2017, August 9). Why is methyl amine a stronger base than aniline?. [Link]
-
Journal of Materials and Environmental Science. (2021). Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. [Link]
-
ResearchGate. (n.d.). From Aniline to Aryl Ether: A Facile, Efficient and Versatile Synthetic Protocol Employing Mild Conditions. [Link]
-
ACS Publications. (1998). Synthesis and Spectroscopic Characterization of the Copolymers of Aniline and Aniline Derivatives with Poly(ethylene oxide) Chains at the 3-Position. [Link]
-
PubMed. (2019, July 25). Tunable Self-Assembled Nanostructures of Electroactive PEGylated Tetra(Aniline) Based ABA Triblock Structures in Aqueous Medium. [Link]
-
Vedantu. (n.d.). Anilines: Structure, Properties & Uses in Chemistry. [Link]
-
Fiveable. (2025, August 15). Ether Synthesis Definition - Organic Chemistry Key Term. [Link]
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). [Link]
-
ACS Publications. (2006, November 14). Modification of Aniline Containing Proteins Using an Oxidative Coupling Strategy. [Link]
-
ACS Publications. (2001, February 1). Synthesis and Characterization of Poly(ethylene glycol)-Grafted Polyaniline. [Link]
-
Wikipedia. (n.d.). Aniline. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Methoxy-5-methylaniline(120-71-8) 1H NMR [m.chemicalbook.com]
- 3. 72806-66-7 Cas No. | 2-(2-Methoxy-ethoxy)-phenylamine | Matrix Scientific [matrixscientific.com]
- 4. Synthesis of 2-Alkenyl-Tethered Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(2-Methoxyphenoxy)-5-methylaniline | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Anilines: Structure, Properties & Uses in Chemistry [vedantu.com]
- 7. 2-Methoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 8. Aniline - Wikipedia [en.wikipedia.org]
- 9. 2-Methoxy-5-methylaniline | CymitQuimica [cymitquimica.com]
- 10. Patents & Products — Garg Lab [garg.chem.ucla.edu]
